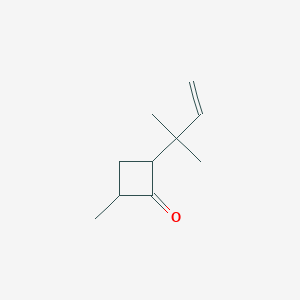
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one is a chemical compound with a unique structure that includes a cyclobutanone ring substituted with a methyl group and a 2-methylbut-3-en-2-yl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylbut-3-en-2-yl bromide with cyclobutanone in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol using reducing agents such as lithium aluminum hydride.
Substitution: The methyl and 2-methylbut-3-en-2-yl groups can participate in substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclobutanol derivatives.
Substitution: Halogenated cyclobutanones
Aplicaciones Científicas De Investigación
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-buten-2-ol: A related compound with similar structural features but different reactivity and applications.
3-Methylbut-3-en-1-yl Methacrylate: Another compound with a similar backbone but used primarily in polymer chemistry.
2-Methylbut-2-en-1-yl acetate: Shares structural similarities but differs in functional groups and uses.
Uniqueness
2-Methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one is unique due to its cyclobutanone ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic and research applications that other similar compounds may not fulfill .
Propiedades
Número CAS |
32989-14-3 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
2-methyl-4-(2-methylbut-3-en-2-yl)cyclobutan-1-one |
InChI |
InChI=1S/C10H16O/c1-5-10(3,4)8-6-7(2)9(8)11/h5,7-8H,1,6H2,2-4H3 |
Clave InChI |
HUIRHDOIVPFWBJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C1=O)C(C)(C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


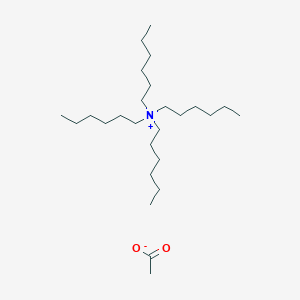
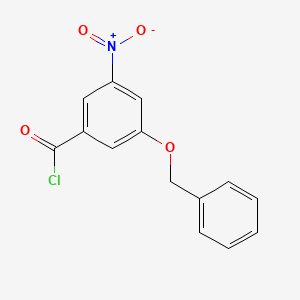
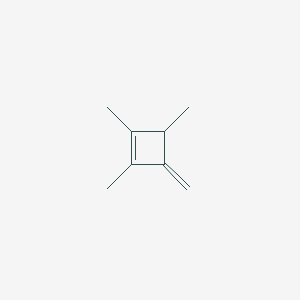
![4-Amino-N-{4-[(4-aminophenyl)carbamoyl]phenyl}benzamide](/img/structure/B14677339.png)
![5-[(4-Chlorophenyl)methyl]-6-[(E)-{[3-(dimethylamino)propyl]imino}methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14677341.png)
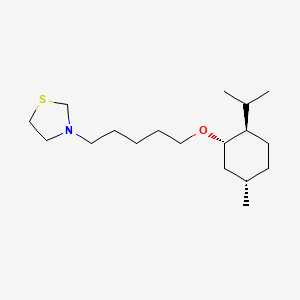
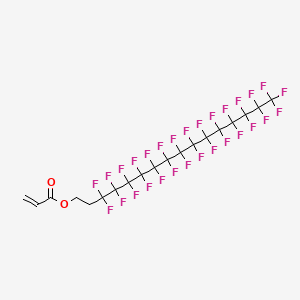

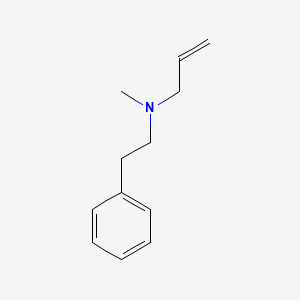
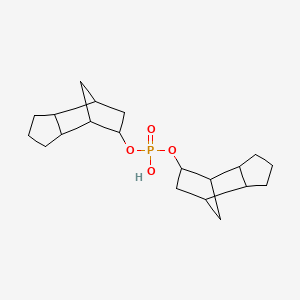
![11bH-Benzo[a]quinolizine-11b-carbonitrile, 1,2,3,4-tetrahydro-4-oxo-](/img/structure/B14677368.png)
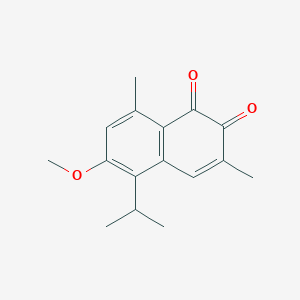
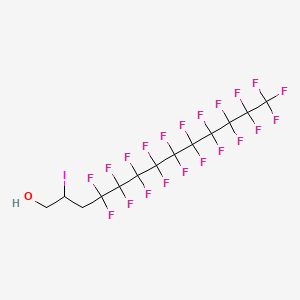
![Carbonyl dichloride;2,6-dibromo-4-[2-(3,5-dibromo-4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14677389.png)
